

An In-depth Technical Guide to OD36 in Multiple Sclerosis Research

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the compound **OD36**, a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Emerging research has highlighted the therapeutic potential of targeting the NOD-like receptor (NLR) signaling pathway in inflammatory diseases, including multiple sclerosis (MS). **OD36** has demonstrated significant promise in preclinical studies by effectively modulating this pathway. This document details the mechanism of action of **OD36**, presents key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to OD36 and its Target: RIPK2

OD36 is a small molecule inhibitor identified for its potent activity against RIPK2, a critical downstream kinase in the NOD1 and NOD2 signaling pathways.[1][2][3] These pathways are integral to the innate immune response, recognizing bacterial peptidoglycans and initiating inflammatory signaling. In the context of multiple sclerosis, dysregulation of this pathway is believed to contribute to the chronic inflammation that drives neurodegeneration. By inhibiting RIPK2, **OD36** effectively curtails the downstream activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.[1]

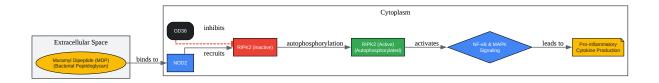


Mechanism of Action of OD36

OD36 functions as an ATP-competitive inhibitor of the RIPK2 kinase domain. Its binding to the ATP pocket prevents the autophosphorylation of RIPK2, a crucial step in its activation. This inhibition subsequently blocks the recruitment and activation of downstream signaling components, leading to a reduction in the inflammatory response.

Signaling Pathway

The NOD2 signaling pathway, which is inhibited by **OD36**, can be visualized as follows:



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Caption: NOD2 signaling pathway and the inhibitory action of OD36.

Quantitative Data

The following tables summarize the key quantitative data for **OD36** from published studies.

Parameter	Value	Assay Type	Reference
RIPK2 IC50	5.3 nM	In vitro Kinase Assay	[1]
ALK2 Kd	37 nM	In vitro Binding Assay	
ALK2 IC50	47 nM	In vitro Kinase Assay	_
ALK2 R206H IC50	22 nM	In vitro Kinase Assay	_
ALK1 Kd	90 nM	In vitro Binding Assay	_



Table 1: In Vitro Activity of OD36.

Model	Dosage	Effect	Reference
MDP-induced Peritonitis (mice)	6.25 mg/kg (i.p.)	- Reduced recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines	[4]

Table 2: In Vivo Activity of OD36.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a compound like **OD36** results in a decrease in the FRET signal.

Materials:

- RIPK2 enzyme
- LanthaScreen™ Eu-anti-pTyr (PY20) antibody
- Fluorescein-labeled poly(GT) substrate
- ATP



- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- TR-FRET Dilution Buffer
- **OD36** (or other test compounds)
- 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **OD36** in DMSO. Further dilute the compounds in Kinase Buffer A to a 4x final concentration.
- Kinase/Antibody Mixture Preparation: Prepare a 4x stock of RIPK2 enzyme and Eu-anti-pTyr (PY20) antibody in Kinase Buffer A.
- Substrate/ATP Mixture Preparation: Prepare a 4x stock of fluorescein-labeled poly(GT) substrate and ATP in Kinase Buffer A.
- Assay Assembly:
 - Add 5 μL of the 4x compound dilution to the assay plate.
 - Add 5 μL of the 4x kinase/antibody mixture to the plate.
 - Add 10 μL of the 4x substrate/ATP mixture to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Detection: Add 10 μ L of a 2x stop/detection solution containing EDTA in TR-FRET Dilution Buffer. Incubate for an additional 30 minutes at room temperature.
- Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 520 nm (terbium donor) and 665 nm (fluorescein acceptor).
- Data Analysis: Calculate the emission ratio (665 nm / 520 nm) and plot against the compound concentration to determine the IC50 value.



Cellular NOD2 Signaling Assay (HEK-Blue™ hNOD2 Cells)

This assay utilizes a HEK293 cell line stably co-transfected with human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-kB inducible promoter. Activation of NOD2 by its ligand, muramyl dipeptide (MDP), leads to NF-kB activation and subsequent SEAP expression, which can be quantified colorimetrically.

Materials:

- HEK-Blue™ hNOD2 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)
- Muramyl Dipeptide (MDP)
- **OD36** (or other test compounds)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed HEK-Blue[™] hNOD2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- Compound Treatment: Pre-incubate the cells with various concentrations of **OD36** for 1 hour.
- Stimulation: Stimulate the cells with MDP (100 ng/mL) and incubate for 24 hours.
- SEAP Detection:
 - Collect 20 µL of the cell culture supernatant.
 - Add 180 μL of HEK-Blue™ Detection medium to a new 96-well plate.
 - Add the 20 μL of supernatant to the detection medium.



- Incubation and Measurement: Incubate the plate at 37°C and monitor the color change (purple/blue). Read the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).
- Data Analysis: Normalize the results to untreated controls and plot the inhibition of SEAP activity against the compound concentration to determine the IC50 value.

In Vivo MDP-Induced Peritonitis Model

This model assesses the ability of a compound to inhibit inflammation in vivo. Intraperitoneal injection of MDP induces the recruitment of inflammatory cells to the peritoneal cavity.

Materials:

- C57BL/6 mice
- Muramyl Dipeptide (MDP)
- OD36
- Vehicle control (e.g., DMSO/saline)
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS + 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

Procedure:

- Animal Dosing: Administer **OD36** (6.25 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
- Inflammation Induction: 30 minutes after compound administration, inject MDP (100 μg) i.p.
- Peritoneal Lavage: After 4-6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
- Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

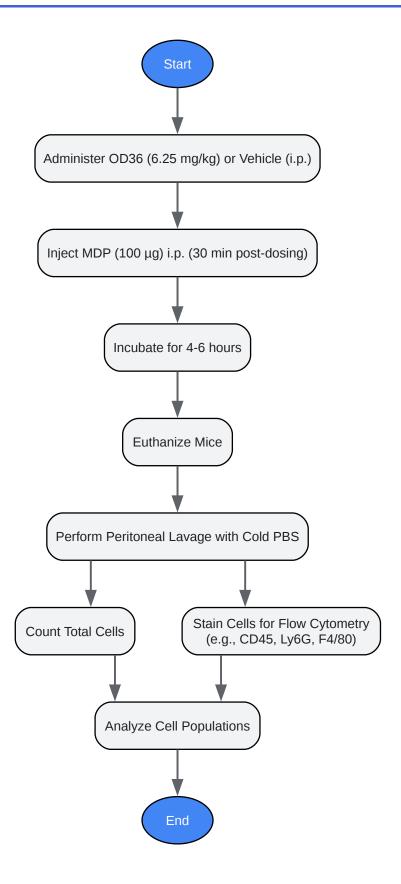


- Flow Cytometry:
 - Centrifuge the lavage fluid to pellet the cells.
 - Resuspend the cells in FACS buffer.
 - Stain the cells with fluorescently labeled antibodies to identify different immune cell populations (e.g., neutrophils, macrophages).
 - Acquire the data on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of different immune cell populations recruited to the peritoneum. Compare the results between the vehicle-treated and OD36-treated groups.

Visualizations

Experimental Workflow: In Vivo Peritonitis Model





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Caption: Workflow for the in vivo MDP-induced peritonitis model.



Conclusion

OD36 is a potent and selective inhibitor of the RIPK2 kinase, a key mediator of NOD1/2 signaling. The data presented in this guide demonstrate its ability to effectively block this inflammatory pathway in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a valuable resource for researchers investigating the therapeutic potential of RIPK2 inhibition in multiple sclerosis and other inflammatory diseases. Further research into the efficacy of **OD36** and similar compounds in relevant disease models is warranted.

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